

# 2-(2-Methoxyphenyl)piperidine chemical properties and structure

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## Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)piperidine

Cat. No.: B2585660

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An In-Depth Technical Guide to **2-(2-Methoxyphenyl)piperidine**: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(2-Methoxyphenyl)piperidine** is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. As a structural motif, it is of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of centrally active agents due to its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. The inclusion of the 2-methoxyphenyl moiety introduces specific electronic and steric features that can modulate receptor affinity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, structural features, a representative synthetic pathway, and its context within neuropharmacology, grounded in authoritative scientific literature.

## Chemical Structure and Physicochemical Properties

The fundamental structure of **2-(2-Methoxyphenyl)piperidine** consists of a saturated six-membered nitrogen-containing ring linked to a methoxy-substituted benzene ring. This arrangement results in a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Chemical Structure:

Caption: 2D Structure of **2-(2-Methoxyphenyl)piperidine**

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

Property	Value	Source
CAS Number	118577-00-7	[1][2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	[1]
Molecular Weight	191.27 g/mol	[2]
MDL Number	MFCD02663553	[1]
Purity	Typically ≥95% - 97%	[2]
Physical Appearance	Not specified; likely an oil or low-melting solid	
Hazard Identification	Irritant	[1]

## Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of **2-(2-Methoxyphenyl)piperidine** relies on a combination of spectroscopic methods. While a publicly available, fully assigned experimental spectrum is not available, the expected spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.

### Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.

- **Aromatic Protons (Ar-H):** Four protons on the phenyl ring would appear in the range of δ 6.8-7.3 ppm. Their specific chemical shifts and multiplicities (doublets, triplets) will be dictated by their position relative to the methoxy and piperidine substituents.

- **Piperidine Protons (C-H):** The protons on the piperidine ring would appear in the more upfield region, typically between  $\delta$  1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, would likely be the most downfield of this group.
- **Methoxy Protons (-OCH<sub>3</sub>):** A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around  $\delta$  3.8 ppm.
- **Amine Proton (N-H):** A broad singlet for the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR)

The <sup>13</sup>C NMR spectrum provides information on the carbon framework.

- **Aromatic Carbons:** Six signals are expected in the  $\delta$  110-160 ppm region. The carbon atom attached to the methoxy group (C2') will be the most downfield due to the deshielding effect of the oxygen atom.
- **Piperidine Carbons:** Five signals corresponding to the piperidine ring carbons are anticipated in the  $\delta$  25-60 ppm range. The C2 carbon, being attached to the phenyl ring, would be the most downfield of this set.
- **Methoxy Carbon:** A single signal for the methoxy carbon should appear around  $\delta$  55 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300-3500 (broad)	N-H Stretch	Secondary Amine
3000-3100	C-H Stretch (sp <sup>2</sup> )	Aromatic Ring
2800-3000	C-H Stretch (sp <sup>3</sup> )	Piperidine & Methyl
1580-1600	C=C Stretch	Aromatic Ring
1230-1270	Asymmetric C-O-C Stretch	Aryl-Alkyl Ether
1020-1050	Symmetric C-O-C Stretch	Aryl-Alkyl Ether
1000-1250	C-N Stretch	Amine

## Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M<sup>+</sup>) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the piperidine and phenyl rings.

## Synthesis of 2-(2-Methoxyphenyl)piperidine

The synthesis of 2-substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors or nucleophilic substitution reactions. A common and effective approach involves the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine. This method is advantageous as it directly yields the desired saturated heterocyclic ring system.

## Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for pyridine reduction.<sup>[5][6]</sup>

### Step 1: Reaction Setup

- To a high-pressure reaction vessel (Parr hydrogenator), add 2-(2-methoxyphenyl)pyridine (1.0 eq).

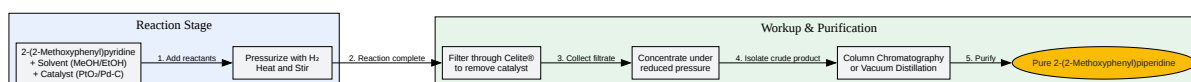
- Add a suitable solvent, such as methanol or ethanol.
- Carefully add the hydrogenation catalyst, typically Platinum(IV) oxide (PtO<sub>2</sub>, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%).

### Step 2: Hydrogenation

- Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi).
- Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously.
- Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to complete.

### Step 3: Workup and Purification

- Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **2-(2-Methoxyphenyl)piperidine** by column chromatography on silica gel or by vacuum distillation to obtain the final product.



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Caption: Synthetic and purification workflow for **2-(2-Methoxyphenyl)piperidine**.

## Pharmacological Context and Potential Applications

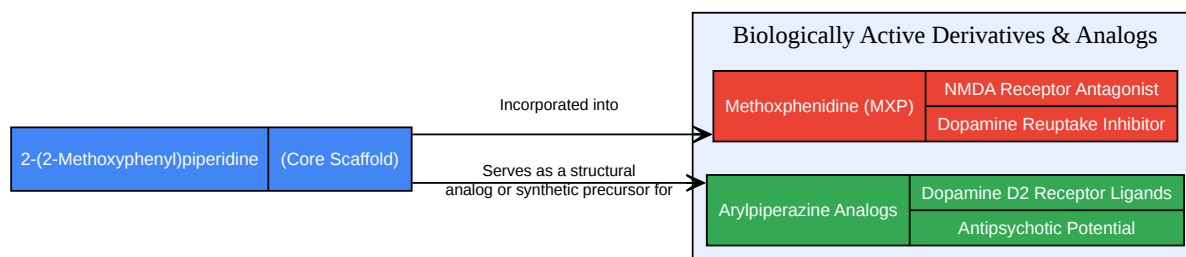
While **2-(2-Methoxyphenyl)piperidine** itself is primarily cataloged as a research chemical and building block, its core structure is a key pharmacophore in several neurologically active compounds. Its significance is best understood by examining its more complex derivatives, which provides authoritative grounding for its potential applications in drug discovery.

### Relationship to Methoxphenidine (MXP)

The most notable derivative is Methoxphenidine (MXP), a dissociative anesthetic and hallucinogen sold as a "research chemical".<sup>[7][8]</sup> MXP is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. The **2-(2-methoxyphenyl)piperidine** moiety is a critical part of its structure. MXP is reported to act as an N-methyl-D-aspartate (NMDA) receptor antagonist and may also possess dopamine reuptake inhibitor properties.<sup>[7]</sup> This activity profile is shared by other dissociatives like ketamine and phencyclidine (PCP), highlighting the potential of this scaffold to interact with key targets in the central nervous system.

### Role in Dopaminergic and Serotonergic Ligand Design

The (2-methoxyphenyl)piperazine structure, a close analog, is a well-established scaffold for ligands targeting dopamine and serotonin receptors.<sup>[9][10]</sup> For instance, derivatives have been synthesized and evaluated for their affinity at the dopamine D2 receptor, which is a primary target for antipsychotic medications.<sup>[10]</sup> The methoxy group at the ortho position of the phenyl ring is often crucial for achieving high affinity and selectivity for these receptors. This suggests that **2-(2-Methoxyphenyl)piperidine** could serve as a valuable intermediate in the synthesis of novel ligands for neurological and psychiatric disorders.<sup>[11][12]</sup>



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Caption: Relationship between the core scaffold and its active derivatives.

## Safety and Handling

Based on available safety data, **2-(2-Methoxyphenyl)piperidine** is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

## Conclusion

**2-(2-Methoxyphenyl)piperidine** is a valuable chemical entity whose importance lies both in its own right as a synthetic building block and in the pharmacological properties of its derivatives. Its structure combines the versatile piperidine ring with the electronically distinct 2-

methoxyphenyl group, making it a compound of interest for probing CNS receptor systems. The synthetic accessibility via catalytic hydrogenation allows for its efficient production. For researchers in drug development, this compound represents a key starting point for the exploration of novel therapeutics targeting a range of neurological and psychiatric conditions, from psychosis to neurodegenerative diseases.

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